

GW768505A Free Base: A Technical Whitepaper on its Anti-Angiogenic Properties

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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866

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Abstract

GW768505A is a potent, orally bioavailable small molecule inhibitor with significant anti-angiogenic properties. This document provides a comprehensive technical overview of **GW768505A free base**, focusing on its mechanism of action as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 kinase. This whitepaper consolidates available quantitative data, details relevant experimental protocols for assessing its bioactivity, and presents key signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of GW768505A in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in the pathogenesis of various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. The targeted inhibition of key regulators of angiogenesis represents a promising therapeutic strategy. **GW768505A free base** has emerged as a significant compound in this area due to its potent and dual inhibitory activity against two crucial receptor tyrosine kinases: VEGFR2 (also known as KDR) and Tie-2.

VEGFR2 is a primary mediator of the pro-angiogenic effects of VEGF-A, a potent cytokine that stimulates endothelial cell proliferation, migration, and survival. Tie-2, the receptor for angiopoietins, plays a critical role in vessel maturation and stability. The dual inhibition of both VEGFR2 and Tie-2 by GW768505A suggests a comprehensive approach to anti-angiogenic therapy, targeting both the initiation of new vessel growth and the maintenance of the tumor vasculature.

Quantitative Data

GW768505A, also referred to in the literature and commercial sources as TIE-2/VEGFR-2 kinase-IN-2, has demonstrated potent inhibitory activity against its primary targets. The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of GW768505A

Target	IC50 (nM)	pIC50	Reference
VEGFR1	8.51	-	[1]
VEGFR2 (KDR)	7.76	8.61	[1][2]
VEGFR3	7.59	-	[1]
Tie-2	13.49	8.56	[1][2]
Akt3	>10,000	-	[1]
Cdk2	>10,000	-	[1]
EGFR	10,000	-	[1]
GSK3	2,187	-	[1]

Table 2: In Vitro Cellular Activity of GW768505A

Assay	Cell Line	Effect	IC50 (nM)	Reference
VEGF-induced Proliferation	Human Umbilical Vein Endothelial Cells (HUVECs)	Inhibition	2.6	[1]
GM-CSF-induced Tie2 Autophosphorylation	NIH3T3 cells expressing chimeric CSF-1R-Tie2	Inhibition	18.3	[1]

Table 3: In Vivo Activity of GW768505A

Model	Dosing	Effect	Reference
HT-29 Colon Cancer Mouse Xenograft	3, 10, or 30 mg/kg per day	Reduced tumor volume and intratumoral vessel density	[1]
TNF- α -induced Lethal Shock Mouse Model	20 mg/kg	Prevented decreases in body temperature	[1]

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the anti-angiogenic properties of compounds like GW768505A.

In Vitro Kinase Inhibition Assay (VEGFR2 and Tie-2)

This protocol describes a general method for determining the in vitro inhibitory activity of a test compound against VEGFR2 and Tie-2 kinases.

Materials:

- Recombinant human VEGFR2 or Tie-2 kinase domain

- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- Test compound (GW768505A) dissolved in DMSO
- 96-well plates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of GW768505A in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be $\leq 1\%$.
- Add 5 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Prepare a master mix containing kinase buffer, ATP, and the substrate at appropriate concentrations.
- Add 20 μ L of the master mix to each well.
- Initiate the kinase reaction by adding 25 μ L of diluted VEGFR2 or Tie-2 enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay

This assay measures the effect of GW768505A on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- VEGF-A
- GW768505A
- 96-well cell culture plates
- Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed HUVECs into 96-well plates at a density of 5,000 cells per well in EGM-2 medium and allow them to adhere overnight.
- The following day, replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and starve the cells for 4-6 hours.
- Treat the cells with various concentrations of GW768505A or vehicle control (DMSO) for 1 hour.
- Stimulate the cells with a pro-angiogenic factor, such as VEGF-A (e.g., 20 ng/mL), in the continued presence of the compound.
- Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of inhibition of cell proliferation for each concentration of GW768505A relative to the VEGF-A stimulated control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-angiogenic and anti-tumor efficacy of GW768505A in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human tumor cell line (e.g., HT-29 colon carcinoma)
- Cell culture medium and supplements
- Matrigel (optional)
- GW768505A formulated for oral administration
- Calipers for tumor measurement
- Microtome and histology supplies
- Antibodies for immunohistochemistry (e.g., anti-CD31 for vessel staining)

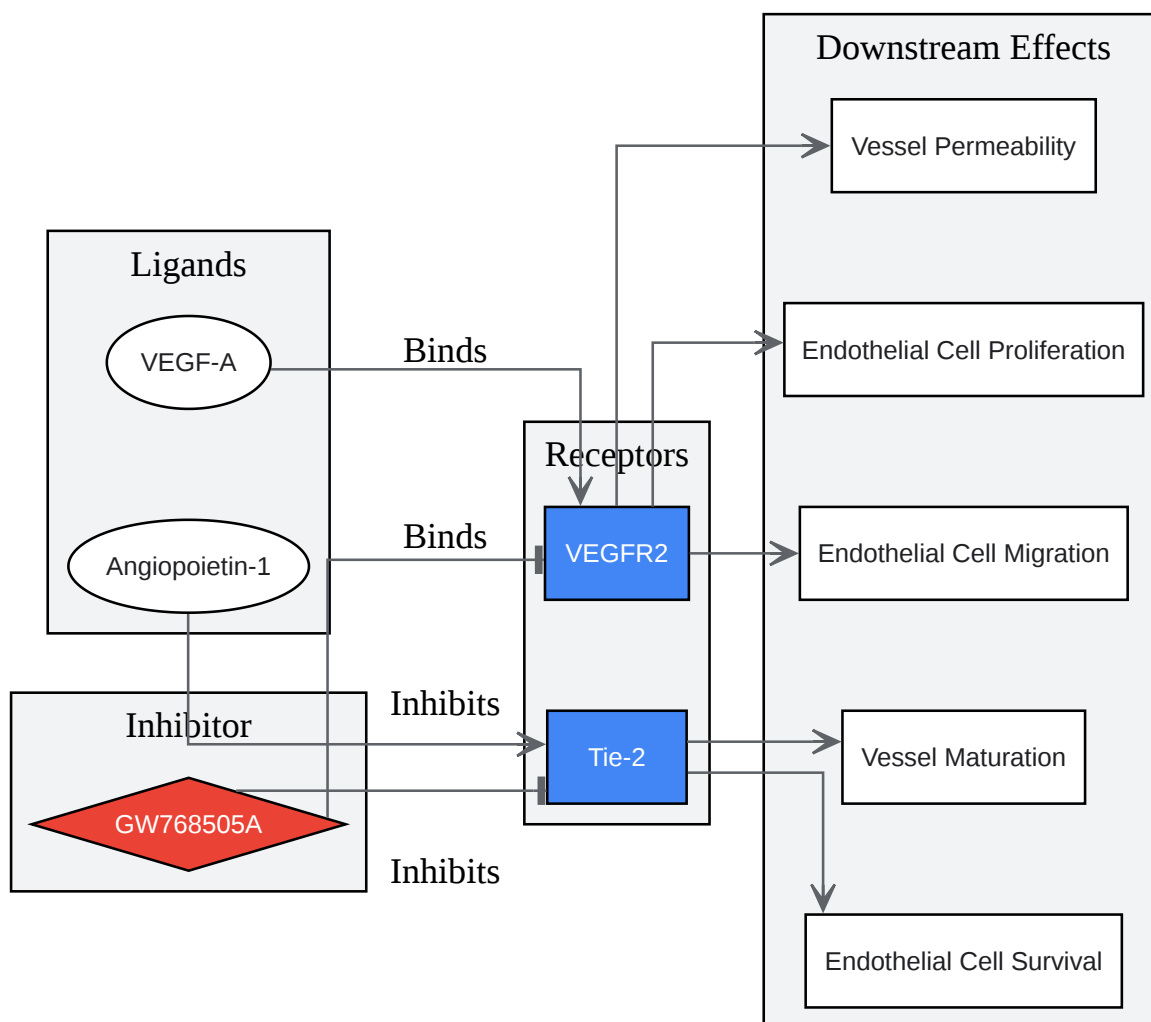
Procedure:

- Culture the tumor cells to a sufficient number.
- Inject a suspension of tumor cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) subcutaneously into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

- Randomize the mice into treatment and control groups.
- Administer GW768505A (e.g., at 3, 10, or 30 mg/kg) or vehicle control orally, once daily.
- Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and general health of the mice throughout the study.
- After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors.
- Fix the tumors in formalin, embed in paraffin, and prepare sections for histological analysis.
- Perform immunohistochemical staining for markers of angiogenesis, such as CD31, to assess microvessel density.

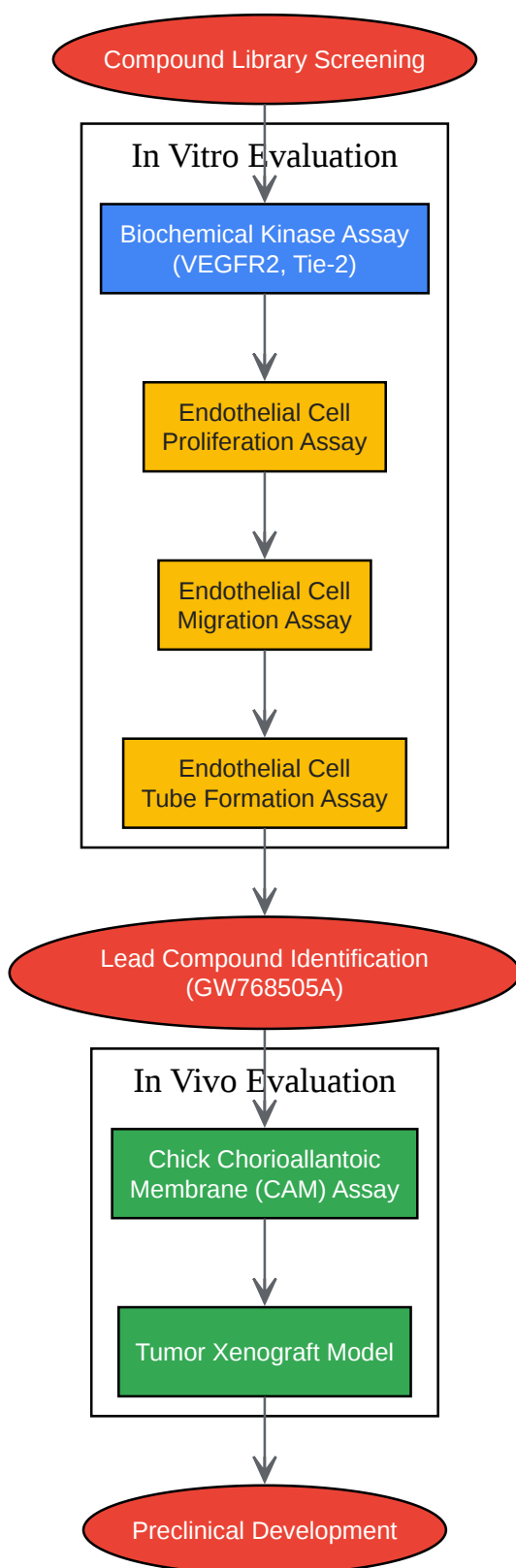
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by GW768505A and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of GW768505A.



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Caption: A typical workflow for anti-angiogenic drug discovery.

Conclusion

GW768505A free base is a potent dual inhibitor of VEGFR2 and Tie-2, two key regulators of angiogenesis. The quantitative data demonstrate its high affinity and selectivity for these targets, which translates into significant anti-proliferative and anti-angiogenic effects in both in vitro and in vivo models. The experimental protocols provided in this whitepaper offer a framework for the further investigation and characterization of GW768505A and other potential anti-angiogenic compounds. The multifaceted mechanism of action of GW768505A, targeting both the initiation and maturation of new blood vessels, positions it as a compelling candidate for further preclinical and clinical development in the treatment of angiogenesis-dependent diseases.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com